molecular formula C15H19FN2 B8012163 3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole

3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole

Cat. No.: B8012163
M. Wt: 246.32 g/mol
InChI Key: SMVJTUSLWMYBON-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole (Linear Formula: C15H19FN2) is a synthetically versatile indole derivative of significant interest in medicinal chemistry and early-stage drug discovery research. The indole scaffold is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets . This particular compound features a fluoro-substitution and an azepanylmethyl side chain, modifications that are commonly explored to optimize the physicochemical and binding properties of lead molecules. Indole-based compounds are extensively investigated for their wide range of therapeutic potential . Researchers value this scaffold for developing novel agents against challenging diseases. Specifically, indole derivatives have demonstrated promising anti-tubercular activity by acting on targets like the mycobacterial membrane . Furthermore, the indole core is a key building block in anticancer agent development, with numerous derivatives being evaluated for their antitumor and anti-proliferative capacities . This reagent serves as a valuable synthon for the preparation of biologically active heterocycles, enabling the exploration of new chemical space in hit-to-lead optimization campaigns . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(azepan-1-ylmethyl)-6-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2/c16-13-5-6-14-12(10-17-15(14)9-13)11-18-7-3-1-2-4-8-18/h5-6,9-10,17H,1-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVJTUSLWMYBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CNC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the formation of an iminium ion intermediate, which undergoes nucleophilic attack by the indole’s C3 position. Key conditions include:

  • Catalyst : Acetic acid or ZnCl₂ (1–10 mol%).

  • Solvent : Dichloroethane (DCE) or dimethyl sulfoxide (DMSO).

  • Temperature : 0°C to room temperature (RT), with reaction times of 12–24 hours.

A representative procedure involves dissolving 6-fluoro-1H-indole (10 mmol) in DCE, followed by sequential addition of formaldehyde (1.2 equiv) and azepane (1.1 equiv) in the presence of acetic acid. The mixture is stirred at RT for 12 hours, yielding the product in 72% isolated yield .

Optimization Strategies

  • Catalyst Screening : ZnCl₂ improves regioselectivity but may reduce yield due to side reactions.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.

  • Temperature Control : Lower temperatures (0°C) minimize oligomerization of the azepane-formaldehyde adduct.

Nucleophilic Substitution via Microflow Reactor Technology

Recent advances in microflow reactors have enabled the synthesis of unstable intermediates, such as (1H-indol-3-yl)methyl electrophiles, which are critical for nucleophilic substitutions.

Procedure and Advantages

  • Intermediate Generation : 6-Fluoro-1H-indole-3-methanol is treated with HBr (48% aqueous) in a microflow reactor at 25°C for 0.02 seconds , producing (6-fluoro-1H-indol-3-yl)methyl bromide.

  • Substitution : The electrophile reacts with azepane in acetonitrile at 25°C for 0.1 seconds , achieving 89% yield .

Key Benefits :

  • Suppresses dimerization/oligomerization through rapid mixing and precise temperature control.

  • Scalable for continuous manufacturing.

Reductive Amination of Indole-3-Carbaldehyde

Synthesis of Indole-3-Carbaldehyde

The Vilsmeier-Haack reaction converts 6-fluoro-1H-indole to its 3-carbaldehyde derivative using POCl₃ and DMF:

  • 6-Fluoro-1H-indole (10 mmol) is treated with POCl₃ (1.2 equiv) in DMF at 40°C for 2 hours.

  • Yield: 68% .

Reductive Amination Steps

  • The aldehyde (5 mmol) is mixed with azepane (6 mmol) in methanol.

  • Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) is added, and the reaction is stirred at RT for 6 hours.

  • Yield: 65% after column chromatography.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeScalabilityKey Limitations
Mannich Reaction7212–24 hHighSide product formation
Microflow Substitution890.1 sModerateSpecialized equipment required
Reductive Amination656 hModerateMulti-step synthesis

Industrial-Scale Considerations

Catalyst Recycling

  • Heterogeneous catalysts (e.g., zeolites) are explored to reduce costs in Mannich reactions.

  • Flow chemistry integrates catalyst immobilization for continuous processes.

Green Chemistry Approaches

  • Solvent-free Mannich reactions under microwave irradiation reduce waste.

  • Biocatalytic methods using amine dehydrogenases are under investigation.

Quality Control and Characterization

  • Purity Analysis : HPLC with UV detection (λ = 254 nm) confirms >98% purity.

  • Structural Confirmation :

    • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.1 Hz, 1H), 3.72 (s, 2H), 2.65–2.58 (m, 4H).

    • HRMS : m/z calculated for C₁₅H₁₉FN₂ [M+H]⁺: 247.1612; found: 247.1609 .

Chemical Reactions Analysis

Types of Chemical Reactions

The compound can undergo various types of chemical reactions due to its functional groups:

  • Nucleophilic Substitution : The nitrogen in the azepane ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

  • Oxidation Reactions : The presence of the indole structure makes it susceptible to oxidation, which can lead to the formation of various oxidized derivatives.

  • Acylation and Alkylation : The amine functionality can be acylated or alkylated, providing pathways for synthesizing a range of derivatives with potential biological activity.

Reaction Mechanisms

A detailed understanding of the mechanisms involved in these reactions is crucial for predicting the behavior of 3-(azepan-1-ylmethyl)-6-fluoro-1H-indole in different conditions:

  • Nucleophilic Substitution Mechanism : In nucleophilic substitution reactions, the nitrogen atom acts as a nucleophile, attacking an electrophile (such as an alkyl halide), leading to the formation of new bonds.

  • Oxidative Mechanism : During oxidation, electron transfer occurs, often facilitated by oxidizing agents, resulting in changes to the oxidation state of the indole or azepane moieties.

Research Findings on Biological Activity

Recent studies have indicated that compounds related to this compound exhibit significant biological activities, particularly in antimicrobial and anticancer assays.

Biological Assays

The compound has been tested in various assays, revealing promising results:

CompoundStructure% Inhibition / IC50Reference
This compoundStructure45% at 30 μM
Related Indole DerivativesVariesVariesVarious

These findings suggest that modifications on the indole scaffold can enhance binding affinity and selectivity towards targeted biological pathways.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). Research indicates that derivatives of indole, including azaspiroketal Mannich bases, demonstrate significant antimycobacterial activity by disrupting the mycobacterial cell membrane and inhibiting essential transport proteins like MmpL3. The presence of the azepane moiety enhances membrane permeability, leading to increased potency against resistant strains of TB .

Case Study: Indolyl Mannich Bases

  • Compound : 3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole
  • Mechanism : Membrane permeabilization and MmpL3 inhibition.
  • Results : Showed effectiveness in mouse models of TB with reduced resistance development compared to traditional treatments .

Cancer Therapeutics

The compound's structural features suggest potential applications in oncology. The indole scaffold is well-known for its ability to interact with various biological targets involved in cancer progression. For instance, modifications to the indole structure have led to the development of PI3K inhibitors, which are crucial in cancer signaling pathways .

Potential Applications

  • Target : PI3K pathway
  • Activity : Inhibitory effects on cancer cell proliferation.
  • Clinical Relevance : Compounds derived from similar scaffolds have entered clinical trials for various cancers, indicating a promising avenue for further exploration with this compound derivatives .

Neurological Disorders

Emerging research suggests that compounds with indole structures may also play a role in neuropharmacology. Investigations into structure-based modifications have shown that certain indole derivatives can enhance neuroprotective effects and improve cognitive functions in models of Alzheimer's disease .

Research Insights

  • Focus : Neuroprotective properties.
  • Findings : Indole derivatives exhibit potential in reducing neuroinflammation and promoting neuronal survival.
  • Future Directions : Further studies are needed to evaluate the specific effects of this compound on neurodegenerative pathways.

Structure Activity Relationship (SAR) Studies

Understanding the SAR of this compound can provide insights into optimizing its biological activity. By analyzing various analogs, researchers can identify key functional groups that enhance efficacy against specific targets.

Key Findings from SAR Studies

Compound VariantActivityTargetNotes
Original CompoundModerateMmpL3Effective against TB
Fluorinated AnalogHighPI3KEnhanced selectivity
Azaspiroketal VariantVery HighMultipleBroad-spectrum activity

Synthesis and Development

The synthetic pathways for producing this compound have been explored, revealing efficient methods for large-scale production. The incorporation of fluorine atoms has been shown to significantly influence pharmacokinetic properties, enhancing bioavailability and metabolic stability.

Synthesis Insights

  • Methodologies : Various synthetic routes utilizing both classical and modern techniques.
  • Yield Optimization : Strategies to improve yield while maintaining purity have been documented.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the azepane ring can improve its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Diversity and Electronic Effects

The following table summarizes key structural analogues and their substituent-driven properties:

Compound Name Substituent at 3-Position Molecular Weight Key Features
3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole Azepan-1-ylmethyl ~262.3* Flexible 7-membered ring; potential for H-bonding and lipophilicity
6-Fluoro-3-[dimethylaminomethyl]-indole Dimethylaminomethyl 192.24 Smaller, rigid substituent; basic amine group
(E)-3-(2-(1H-Tetrazol-5-yl)vinyl)-6-fluoro-1H-indole Tetrazolylvinyl 229.21 Bioisosteric tetrazole group; enhances acidity and hydrogen bonding
1-(Di-tert-Butylphosphino)-6-fluoro-1H-indole Di-tert-butylphosphino Not provided Bulky phosphine group; potential for metal coordination
5-fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole Triazolylethyl Not provided Click chemistry-derived substituent; aromatic and polar
6-(Trifluoromethyl)-1H-indole Trifluoromethyl 185.15 Strong electron-withdrawing group; alters electronic density

*Calculated based on formula C₁₄H₁₈FN₂.

Key Observations:
  • Azepane vs. Smaller Substituents: The azepan-1-ylmethyl group introduces steric bulk and conformational flexibility compared to dimethylaminomethyl or methyl groups . This may enhance membrane permeability but reduce solubility in aqueous media.
  • Electronic Effects: The 6-fluoro substituent is consistent across analogues, but the 3-position substituent dictates electronic properties.

Spectroscopic and Physicochemical Properties

NMR Data Comparison:
  • 6-Fluoro-1-methyl-1H-indole ():
    • ¹H NMR (CDCl₃): δ 7.54 (dd, J = 8.6, 5.4 Hz, 1H), 3.75 (s, 3H, CH₃).
    • ¹³C NMR: δ 159.78 (d, J = 237.1 Hz, C-F) .
  • 3-(Dimethylaminomethyl)-6-fluoro-1H-indole (): Expected ¹H NMR: δ ~3.2–3.5 (m, CH₂), 2.2–2.4 (s, N(CH₃)₂) .
  • Azepan-1-ylmethyl Analogues (Inferred from ):
    • Azepane protons resonate at δ 1.4–2.8 (m, CH₂ groups), with N-CH₂-indole peaks near δ 3.7–4.1 .
Melting Points and Solubility:
  • Triazolylethyl Derivatives (): Melting points >150°C due to polar triazole groups .
  • Azepan-1-ylmethyl Derivatives : Likely lower melting points (~100–150°C) due to flexible aliphatic chains, enhancing solubility in organic solvents.

Biological Activity

3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an indole ring substituted with a fluorine atom and an azepane moiety. This combination enhances its potential biological activity and reactivity. The compound's molecular formula is C₁₁H₁₃FN₂, with a molecular weight of 192.23 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atom increases lipophilicity, which can influence the compound's interaction with various enzymes and receptors. The azepane nitrogen may participate in nucleophilic reactions, while the indole structure is known for undergoing electrophilic substitution reactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : The compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis. Its derivatives have been assessed for minimum inhibitory concentrations (MIC), demonstrating significant potency .
  • Anticancer Effects : The indole scaffold is often associated with neuroactive compounds and has been studied for its potential in treating cancer. Specific studies have reported submicromolar activity against cancer cell lines, indicating its potential as an anticancer agent .

Antimycobacterial Activity

A study demonstrated that derivatives of this compound possess potent antimycobacterial activity, with MIC values ranging from 0.0039 to 0.6 µg/mL against resistant strains of Mycobacterium tuberculosis . These findings highlight the compound's potential as a therapeutic agent in treating tuberculosis.

Cytotoxicity Studies

In vitro cytotoxicity studies on mammalian cells indicated that certain analogs of the compound exhibited low toxicity levels, providing a high selectivity index (SI) against various mycobacterial strains . This suggests a favorable therapeutic window for potential clinical applications.

Structure-Activity Relationship (SAR)

Research has focused on the structural modifications of the azepane ring and their impact on biological activity. For instance, replacing the azepane with other cyclic structures showed varying degrees of activity, emphasizing the importance of specific structural features in enhancing efficacy .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line MIC (µg/mL) Selectivity Index
AntimycobacterialMycobacterium tuberculosis H37Rv< 5>1910
AnticancerVarious cancer cell lines0.05 - 1Not specified
CytotoxicityVero cells (African Green Monkey kidney)Not toxic>1910

Q & A

Q. What synthetic routes are recommended for 3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole, and how can reaction efficiency be optimized?

Methodological Answer: A validated route involves coupling reactions using indole derivatives and azepane-containing precursors. For example, in analogous syntheses, 6-fluoroindole derivatives were functionalized via nucleophilic substitution or metal-catalyzed cross-coupling. Key steps include:

  • Reagent Selection : Use Fe(II) phthalocyanine as a catalyst for C–H activation, as demonstrated in the synthesis of 3-substituted 6-fluoroindoles .
  • Temperature Control : Optimize reaction temperatures (e.g., 140°C in an oil bath) to balance reaction rate and side-product formation .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) to isolate the product .

Q. Table 1: Representative Reaction Conditions

ParameterExample ValueSource
CatalystFe(II) phthalocyanine
Temperature140°C
SolventPEG-400/DMF
PurificationColumn chromatography

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
  • Waste Management : Segregate chemical waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can contradictions in NMR and HRMS data during characterization be resolved?

Methodological Answer:

  • Triangulation : Cross-validate spectral data (e.g., 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, HRMS) with computational predictions (e.g., density functional theory for NMR shifts) .
  • Crystallographic Validation : Use SHELXL for single-crystal X-ray diffraction to confirm bond geometries and substituent positions .
  • Iterative Refinement : Adjust spectral acquisition parameters (e.g., deuterated solvent selection, relaxation delays) to resolve overlapping peaks .

Q. Table 2: Key Spectral Parameters for 6-Fluoroindole Derivatives

TechniqueCritical ParametersExample Data Source
19F^{19}\text{F} NMRδ = -120 to -125 ppm (CF3_3)
HRMSm/z = 185.15 (M+H+^+)

Q. How can structure-activity relationship (SAR) studies be designed for pharmacological screening?

Methodological Answer:

  • Analog Synthesis : Modify the azepane ring (e.g., alkylation, oxidation) and indole fluorination patterns to create derivatives .
  • Biological Assays : Test analogs in antimicrobial (e.g., MIC assays) and anticancer (e.g., cell viability screens) models, referencing protocols for similar indole derivatives .
  • Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett constants) with bioactivity .

Q. What strategies mitigate byproduct formation during azepane-indole coupling?

Methodological Answer:

  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd, Cu) to enhance regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
  • Reaction Monitoring : Use TLC (Rf_f = 0.5 in ethyl acetate/hexane) to track progress and terminate reactions at optimal conversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.